Symphytine

Carcinogenicity TD50 Hepatotoxicity

Analytical labs face systematic underestimation of total pyrrolizidine alkaloid (PA) content when using generic surrogates. Symphytine, a 1,2-unsaturated PA with distinct toxicokinetics (TD50 1.91 mg/kg/day), serves as a discrete reference standard for accurate HPLC-UV, LC-MS/MS, and GC-MS quantification in comfrey matrices. Co-elution with echimidine and symlandine demands compound-specific calibration. - Eliminates quantification bias from N-oxide reduction steps with authenticated, high-purity calibrant. - Enables structure-activity relationship (SAR) studies as an intermediate-potency comparator between lasiocarpine and less potent PAs. - Supports European Pharmacopoeia monograph (Symphyti radix) and FDA import alert compliance testing with traceable documentation.

Molecular Formula C20H31NO6
Molecular Weight 381.5 g/mol
CAS No. 22571-95-5
Cat. No. B1681198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSymphytine
CAS22571-95-5
SynonymsSymphytine
Molecular FormulaC20H31NO6
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O
InChIInChI=1S/C20H31NO6/c1-6-13(4)18(23)27-16-8-10-21-9-7-15(17(16)21)11-26-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6+/t14-,16+,17+,20-/m0/s1
InChIKeyMVWPTZQHBOWRTF-SMLWLWDZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Symphytine (CAS 22571-95-5) Procurement Guide: Pyrrolizidine Alkaloid Reference Standard for Hepatotoxicity and Carcinogenicity Research


Symphytine (CAS 22571-95-5) is a 1,2-unsaturated pyrrolizidine alkaloid (PA) with the molecular formula C20H31NO6 and a molecular weight of 381.5 g/mol [1]. It is a naturally occurring secondary metabolite isolated primarily from comfrey species (Symphytum officinale and Symphytum × uplandicum) and is structurally classified as a 7-tiglylretronecine viridiflorate ester [2]. Symphytine is recognized as one of the hepatotoxic and potentially carcinogenic PAs that necessitate analytical monitoring in herbal products and toxicological research [3].

Why Symphytine Cannot Be Interchanged with Other Pyrrolizidine Alkaloids in Analytical and Toxicological Workflows


Symphytine belongs to a structurally heterogeneous class of 1,2-unsaturated pyrrolizidine alkaloids that exhibit markedly different carcinogenic potencies and toxicokinetic profiles [1]. Regulatory risk assessments, such as those by the EFSA CONTAM Panel, have historically defaulted to using lasiocarpine as a surrogate for all PAs due to data gaps, explicitly acknowledging that this conservative approach may misrepresent the actual hazard of less potent congeners like symphytine [2]. Substituting symphytine with a generic PA standard in analytical quantification or toxicological studies would therefore introduce systematic error in both peak identification and risk extrapolation.

Quantitative Differentiation of Symphytine: Carcinogenic Potency, Analytical Behavior, and Plant-Specific Abundance Data


Carcinogenic Potency (TD50) of Symphytine in Rats: Direct Comparison with Lasiocarpine and Riddelliine

Symphytine exhibits a quantifiably distinct carcinogenic potency compared to structurally related pyrrolizidine alkaloids. In male rats, symphytine has a reported TD50 (chronic dose rate inducing tumors in 50% of animals) of 1.91 mg/kg/day via intraperitoneal administration, with liver and vascular system as primary target sites [1]. This value is substantially higher (indicating lower potency) than lasiocarpine, which has a TD50 of 0.09 mg/kg/day in male rats (intraperitoneal), and riddelliine, which has a TD50 of 0.49 mg/kg/day (oral gavage) [2]. This 21-fold difference in potency between symphytine and lasiocarpine, and 3.9-fold difference between symphytine and riddelliine, demonstrates that using a single PA as a generic surrogate would lead to significant misestimation of carcinogenic hazard.

Carcinogenicity TD50 Hepatotoxicity Risk Assessment

Analytical Behavior: N-Oxide Reduction Dramatically Increases Detectable Symphytine Concentration

Symphytine exists natively in plant material predominantly as its N-oxide form, which is poorly detected by standard analytical methods unless chemically reduced to the free base . In comfrey leaf tea analysis, inclusion of an N-oxide reduction step resulted in an order-of-magnitude increase in the measurable concentration of symphytine compared to non-reduced sample preparation [1]. This analytical behavior is shared with echimidine and other comfrey PAs but is not universal across all PA-containing plant matrices, meaning that analytical methods optimized for Symphytum-derived PAs require reduction steps that may be unnecessary or even confounding for other PA sources.

Analytical Chemistry LC-MS HPLC N-Oxide Sample Preparation

Symphytine Relative Abundance in Comfrey Species: Quantitative Content Data vs. Echimidine and Symlandine

In Symphytum officinale water extract, symphytine was identified as one of three major pyrrolizidine alkaloids alongside echimidine and lasiocarpine, with total PA content measured at 168 μg/mL extract, corresponding to 0.05% w/w in dried leaves [1]. In the roots of the same species, countercurrent chromatography isolation studies have identified symlandine, symphytine, and echimidine as co-occurring major alkaloids, with symphytine consistently present as a principal component [2]. In Symphytum × uplandicum (Russian comfrey) leaves, eight PAs were identified including symphytine as a major constituent alongside echimidine and lycopsamine [3]. This species-specific and plant-part-specific abundance profile differentiates symphytine from PAs like senkirkine or monocrotaline that predominate in other plant genera (e.g., Petasites, Crotalaria).

Phytochemistry Natural Product Isolation Chemotaxonomy Quantitative Analysis

Commercial Availability and Purity Specifications: Symphytine vs. Alternative PA Standards

Symphytine is commercially available as an analytical reference standard with certified purity specifications of HPLC ≥98% from multiple suppliers . The compound is offered in research-grade quantities (typically 5 mg to 25 mg) with pricing that reflects its specialized sourcing from natural comfrey extracts rather than synthetic production . Unlike more commonly stocked PA standards such as lasiocarpine or monocrotaline, symphytine has more limited commercial distribution channels, requiring procurement planning and lead time considerations for method development and validation studies .

Reference Standard Analytical Standard HPLC Purity Procurement

Validated Research and Industrial Applications for Symphytine Based on Quantitative Evidence


Analytical Method Development for Comfrey-Derived Herbal Products and Dietary Supplements

Symphytine serves as an essential reference standard for HPLC-UV, LC-MS/MS, and GC-MS quantification of pyrrolizidine alkaloids in comfrey-containing herbal teas, tinctures, and dietary supplements. The documented order-of-magnitude increase in detectable symphytine concentration following N-oxide reduction [1] mandates that analytical methods incorporate this step to avoid systematic underestimation of total PA content. Laboratories performing regulatory compliance testing under frameworks such as the European Pharmacopoeia monograph for Symphyti radix or FDA import alerts for comfrey products should maintain symphytine as a discrete calibrant due to its co-occurrence with echimidine and symlandine in plant matrices .

Carcinogenicity and Chronic Toxicity Studies Requiring Compound-Specific Potency Benchmarking

For toxicology researchers investigating structure-activity relationships among 1,2-unsaturated pyrrolizidine alkaloids, symphytine provides a critical intermediate-potency comparator. With a TD50 of 1.91 mg/kg/day in male rats [2], symphytine sits between the highly potent lasiocarpine (TD50 = 0.09 mg/kg/day) and substantially less potent PAs, enabling dose-response modeling that accounts for necine base and esterifying acid structural variations. Studies seeking to refine relative potency factors (RPFs) for PA risk assessment require symphytine-specific in vivo carcinogenicity data to validate or replace the current EFSA default approach of extrapolating all PA potencies from lasiocarpine [3].

Natural Product Isolation and Chemotaxonomic Profiling of Boraginaceae Species

Phytochemistry laboratories engaged in natural product discovery from Boraginaceae plants (Symphytum, Pulmonaria, Myosotis genera) require authentic symphytine as a chromatographic and spectroscopic reference standard for unambiguous structural confirmation of isolated alkaloids. The presence of symphytine at 0.05% w/w in S. officinale leaves alongside structurally similar congeners including symlandine, echimidine, and lycopsamine [4] creates significant co-elution challenges during preparative chromatography, necessitating pure symphytine for retention time and mass spectral library calibration.

DNA Damage and Genotoxicity Mechanistic Studies in Hepatic Cell Models

Symphytine is employed as a model hepatotoxic pyrrolizidine alkaloid in studies examining PA-mediated DNA adduct formation, mutation induction, and hepatocellular carcinogenesis mechanisms [5]. Its documented interaction with DNA in liver endothelial cells and hepatocytes following metabolic activation makes it a suitable tool compound for investigating the role of CYP3A4-mediated bioactivation pathways and the formation of reactive pyrrolic metabolites. Researchers should note that symphytine's genotoxic potency is distinct from other PAs and requires compound-specific dose optimization in cell-based assays.

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